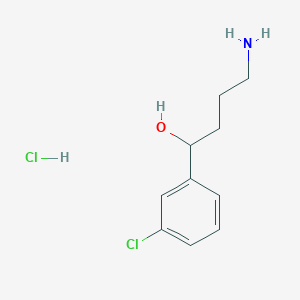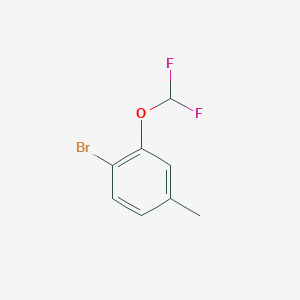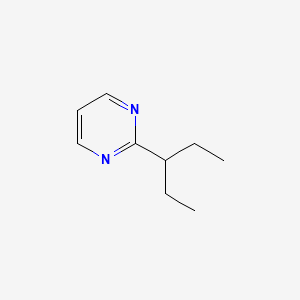
5-(2,4-Dichlorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenyl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Métodos De Preparación
The synthesis of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of appropriate starting materials under reflux conditions with the use of Lewis acid promoters .
Análisis De Reacciones Químicas
5-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Common reagents used in these reactions include palladium catalysts, boron reagents, and Lewis acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha . This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: This compound has a similar structure but includes a phenyldiazenyl group, which may confer different biological activities.
2,4-Dichloro-5-methylpyrimidine: This compound is structurally similar but has a methyl group instead of an amine group, leading to different chemical reactivity and applications.
Propiedades
Fórmula molecular |
C10H7Cl2N3 |
|---|---|
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
Clave InChI |
NUIJHCAUJSWRBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,1'S,2S,2'S)-2,2'-Di-tert-butyl-2,2',3,3'-tetrahydro-1H,1'H-[1,1'-biisophosphindole] 2,2'-dioxide](/img/structure/B13103039.png)
![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)





![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)






